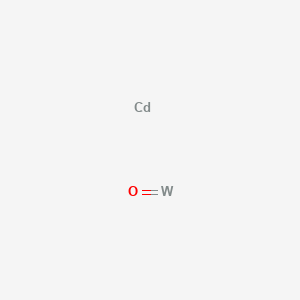
Cadmium--oxotungsten (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium–oxotungsten (1/1) is a compound that combines cadmium and tungsten in a specific stoichiometric ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cadmium and tungsten results in a compound that exhibits distinct characteristics, making it valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cadmium–oxotungsten (1/1) typically involves the reaction of cadmium salts with tungsten oxides under controlled conditions. One common method is the solid-state reaction, where cadmium oxide (CdO) and tungsten trioxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. The reaction can be represented as: [ \text{CdO} + \text{WO}_3 \rightarrow \text{CdWO}_4 ]
Industrial Production Methods: In industrial settings, the production of cadmium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for better control over the purity and morphology of the final product, which is crucial for its applications in high-tech industries.
化学反应分析
Types of Reactions: Cadmium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form cadmium and tungsten salts, and with reducing agents to yield elemental cadmium and tungsten.
Common Reagents and Conditions:
Oxidation: Cadmium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) can reduce cadmium–oxotungsten (1/1) to its elemental forms.
Substitution: Substitution reactions may involve halogens or other reactive species, leading to the formation of cadmium halides and tungsten halides.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation with nitric acid may produce cadmium nitrate (Cd(NO3)2) and tungsten oxide (WO3), while reduction with hydrogen gas can yield elemental cadmium and tungsten.
科学研究应用
Cadmium–oxotungsten (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research has explored its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound’s properties are being investigated for potential therapeutic applications, such as targeted drug delivery systems.
Industry: Cadmium–oxotungsten (1/1) is utilized in the production of advanced materials, including semiconductors and photovoltaic devices, due to its excellent electrical and optical properties.
作用机制
The mechanism by which cadmium–oxotungsten (1/1) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular components, leading to changes in their activity and function. For example, its catalytic properties are attributed to the ability of cadmium and tungsten atoms to facilitate electron transfer reactions, thereby accelerating chemical processes.
相似化合物的比较
- Cadmium oxide (CdO)
- Tungsten trioxide (WO3)
- Cadmium sulfide (CdS)
- Tungsten disulfide (WS2)
属性
CAS 编号 |
39321-10-3 |
|---|---|
分子式 |
CdOW |
分子量 |
312.25 g/mol |
IUPAC 名称 |
cadmium;oxotungsten |
InChI |
InChI=1S/Cd.O.W |
InChI 键 |
YQFNGWLDQYSTQA-UHFFFAOYSA-N |
规范 SMILES |
O=[W].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















